molecular formula C5H2BrF3N2OS B1379634 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine CAS No. 1206523-77-4

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine

Cat. No. B1379634
M. Wt: 275.05 g/mol
InChI Key: QUKJHZXIOXMTON-UHFFFAOYSA-N
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Description

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is a chemical compound with the molecular formula C5H2BrF3N2OS . It is colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom, a trifluoromethyl group, and a sulfinyl group . The exact mass of the molecule is 225.93535 g/mol .


Physical And Chemical Properties Analysis

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine has a molecular weight of 226.98 g/mol . It is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid . The compound has a topological polar surface area of 25.8 Ų .

Scientific Research Applications

Catalyst Optimization for Heterocyclic Coupling

Heterocycle-derived sulfinates, including pyrazine derivatives, have been effectively used as nucleophilic coupling partners with aryl chlorides and bromides in palladium-catalyzed coupling reactions. The utilization of a P(t-Bu)2Me-derived Pd catalyst has enabled these reactions to proceed at moderate temperatures while maintaining compatibility with various sensitive functional groups. This process has been successfully applied to challenging heterocyclic sulfinates like pyrazine, pyridazine, pyrimidine, pyrazole, and imidazole (Markovic et al., 2017).

Precursors for Diverse Pyrazole Synthesis

Brominated trihalomethylenones have been explored as versatile precursors for the synthesis of various pyrazole derivatives. This methodology has enabled the formation of compounds like 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, demonstrating the utility of brominated precursors in the nucleophilic substitution and cycloaddition reactions to generate a range of functionalized pyrazoles (Martins et al., 2013).

N-Bromo Sulfonamide Catalysis

The synthesis of 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s has been achieved through a one-pot pseudo five-component condensation reaction facilitated by a novel N-bromo sulfonamide catalyst. This catalyst, characterized by various spectroscopic techniques, has shown high efficiency and advantages like the use of non-toxic materials, high yields, and short reaction times (Khazaei et al., 2014).

Rhodium-Catalyzed Pyrazine Synthesis

An efficient synthetic route to trisubstituted pyrazines has been developed through a rhodium-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. This method involves the formation of dihydropyrazines through the elimination of nitrogen molecules and arylsulfinic acid (Ryu et al., 2015).

properties

IUPAC Name

2-bromo-5-(trifluoromethylsulfinyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKJHZXIOXMTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254092
Record name 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine

CAS RN

1206523-77-4
Record name 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206523-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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